6-bromo-4-methoxy-7-methyl-1H-indole

Medicinal Chemistry ADME Lipophilicity

Strategic indole building block for medicinal chemistry: 6-bromo group enables late-stage cross-coupling for focused SAR libraries. Higher lipophilicity (XLogP3=3.1) vs. parent (2.4) for ADME optimization. Ideal for heterocyclic scaffolds, kinase inhibitor research, and natural product-like synthesis. Select for its unique 6,4,7-substitution pattern and synthetic versatility.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1167055-78-8
Cat. No. B1523515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-methoxy-7-methyl-1H-indole
CAS1167055-78-8
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1NC=C2)OC)Br
InChIInChI=1S/C10H10BrNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3
InChIKeyRXFJQMXJLSJPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methoxy-7-methyl-1H-indole (CAS 1167055-78-8): Key Physicochemical and Structural Properties for Procurement


6-Bromo-4-methoxy-7-methyl-1H-indole (CAS 1167055-78-8) is a trisubstituted indole derivative with a molecular weight of 240.1 g/mol and a calculated XLogP3 of 3.1 [1]. The compound features a bromine atom at the 6-position, a methoxy group at the 4-position, and a methyl group at the 7-position, creating a specific substitution pattern that influences its reactivity and physicochemical profile. This building block is utilized in organic synthesis and pharmaceutical research, particularly for constructing heterocyclic scaffolds and as an intermediate in cross-coupling reactions [2].

Why Substituting 6-Bromo-4-methoxy-7-methyl-1H-indole with Other Indole Analogs is Not Trivial


Indole derivatives are not interchangeable due to the profound impact of subtle substituent variations on key properties such as lipophilicity, electronic distribution, and reactivity. For instance, replacing the 6-bromo group in 6-bromo-4-methoxy-7-methyl-1H-indole with a hydrogen (4-methoxy-7-methylindole) reduces the calculated XLogP3 from 3.1 to 2.4 [1][2], a change that can significantly alter membrane permeability and solubility profiles . Similarly, substitution with a 6-fluoro or 6-chloro atom yields molecules with different halogen bonding potential and steric bulk, which are critical determinants in target binding and synthetic transformations. Therefore, selection must be driven by the specific quantitative and functional requirements of the intended application, as detailed in the following evidence.

6-Bromo-4-methoxy-7-methyl-1H-indole: Quantitative Evidence of Differentiation from Closest Analogs


Enhanced Lipophilicity (XLogP3) of 6-Bromo Analog vs. Non-Halogenated Parent

The introduction of a 6-bromo substituent significantly increases the compound's calculated lipophilicity compared to the non-halogenated analog. The target compound, 6-bromo-4-methoxy-7-methyl-1H-indole, has a calculated XLogP3 of 3.1 [1]. In contrast, its non-brominated analog, 4-methoxy-7-methyl-1H-indole (CAS 203003-67-2), has a calculated XLogP3 of 2.4 [2]. This difference of 0.7 log units represents a substantial increase in lipophilicity, which can critically influence membrane permeability, solubility, and metabolic stability in drug discovery programs .

Medicinal Chemistry ADME Lipophilicity

Specific Reactivity Advantage of 6-Bromo Substituent for Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the 6-position of the indole ring provides a specific synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions [1]. This reactivity is a key differentiator from the non-halogenated analog, 4-methoxy-7-methylindole, which lacks a site for direct carbon-carbon bond formation at this position. While alternative halogens (e.g., chloro in 6-chloro-4-methoxy-7-methyl-1H-indole) can also undergo such reactions, bromine offers a distinct reactivity profile that is often preferred for its balance of stability and lability under Suzuki-Miyaura and Buchwald-Hartwig amination conditions .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Indole N-Methyltransferase Inhibition: A Class-Level Inference for Indole Scaffolds

The indole core is a known scaffold for inhibitors of indole N-methyltransferase (INMT). While specific activity data for 6-bromo-4-methoxy-7-methyl-1H-indole itself was not identified in the accessed primary literature, a structurally related indole derivative exhibited an inhibitory constant (IC50) of 640 nM against human IDO1 [1] and another showed 13 nM against mouse IDO1 [2]. This class-level evidence suggests that the indole framework, when appropriately substituted, can engage this target class. The specific substitution pattern of the target compound—particularly the 6-bromo and 4-methoxy groups—would be expected to modulate this activity, making it a relevant building block for developing more potent and selective INMT or IDO1 inhibitors.

Enzymology Biochemistry Inhibition

Best-Fit Application Scenarios for Procuring 6-Bromo-4-methoxy-7-methyl-1H-indole


Late-Stage Diversification in Medicinal Chemistry

Procurement of this compound is most strategic for medicinal chemistry groups focused on lead optimization. The 6-bromo substituent serves as a versatile handle for late-stage functionalization via cross-coupling reactions, as detailed in the reactivity evidence [1]. This allows for the efficient synthesis of focused libraries to explore the SAR around a 6-substituted indole core, a process that is not possible with the non-halogenated analog. The higher lipophilicity (XLogP3 = 3.1) of the 6-bromo analog compared to the parent (XLogP3 = 2.4) also makes it a more attractive starting point for optimizing the ADME properties of a lead series [2][3].

Building Block for Immuno-Oncology Target Probes

Given the class-level evidence for the indole scaffold's activity against immunomodulatory targets like IDO1 [1], this compound is a well-justified building block for the synthesis of chemical probes to investigate this pathway. The specific substitution pattern provides a starting point for developing potent and selective inhibitors, leveraging both the synthetic versatility of the 6-bromo group and the established biological relevance of the indole core.

Synthesis of Complex Bioactive Alkaloid Analogs

This trisubstituted indole is a valuable intermediate in the total synthesis or analog preparation of complex, biologically active alkaloids [1]. The presence of the methoxy, methyl, and bromo groups allows for precise, sequential synthetic manipulations to access natural product-like scaffolds, which are often rich in sp3 character and molecular complexity. Its procurement enables the exploration of chemical space relevant to numerous therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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